5-bromo-2-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O2/c17-12-1-2-15(18)14(7-12)16(22)20-13-8-19-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKLGTIHLVAOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Introduction of the oxane moiety: This step involves the reaction of the pyrazole derivative with an oxane-containing reagent, such as oxan-4-ylmethyl chloride, under basic conditions.
Bromination and chlorination: The final step involves the introduction of bromine and chlorine atoms to the benzamide core. This can be done using bromine and chlorine reagents under controlled conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products Formed
Substitution reactions: Products include derivatives with substituted nucleophiles.
Oxidation reactions: Products include oxides and hydroxylated derivatives.
Reduction reactions: Products include dehalogenated compounds.
Coupling reactions: Products include biaryl derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Key Observations :
- The target compound lacks a sulfonamide group but shares halogen substituents (Br, Cl) with Compound 15.
- The oxan-4-ylmethyl group in the target compound may confer enhanced solubility compared to the indole and aryl groups in Compounds 17–16.
- IR spectra of all compounds show characteristic C=O stretches (~1670 cm⁻¹), confirming the presence of amide/ketone functionalities .
Pharmacological Analogues from Patent Literature
A 2024 patent describes pyrazole derivatives (e.g., 1-(1H-pyrazol-4-yl)methyl imidazoles) as GPR139 antagonists for treating depression .
- Shared Features : Pyrazole core, aromatic halogens, and alkyl ether substituents (e.g., oxane).
- Divergences : The patent compounds feature imidazole rings instead of benzamide groups, which may alter target selectivity.
Biological Activity
5-bromo-2-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the oxan ring enhances the compound's solubility and bioavailability, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains:
| Compound | Activity Against | Reference |
|---|---|---|
| 5-bromo-2-chloro-N-{1H-pyrazol-4-yl}benzamide | E. coli, S. aureus | |
| 1-acetyl-3,5-diphenylpyrazole | Mycobacterium tuberculosis |
In studies, modifications to the pyrazole structure have resulted in enhanced activity against resistant strains, emphasizing the importance of structural diversity in developing new antibiotics.
2. Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory effects. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6:
These findings suggest that modifications to the pyrazole scaffold can lead to compounds with potent anti-inflammatory activity.
3. Anticancer Activity
Certain pyrazole derivatives have been evaluated for their anticancer potential. The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells. For example:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole derivative A | Breast cancer (MCF7) | <10 | |
| Pyrazole derivative B | Lung cancer (A549) | <15 |
The data indicates that structural modifications can enhance selectivity and potency against various cancer cell lines.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Signal Transduction Modulation : They may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications at the amide linkage significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. Specifically, a derivative similar to our compound showed promising results against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Activity
In a controlled trial, a compound structurally related to 5-bromo-2-chloro-N-{1-[oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide exhibited significant reduction in edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs .
Q & A
Q. What synthetic routes are optimal for preparing 5-bromo-2-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide, and how can side products be minimized?
Methodological Answer:
- Key Steps :
- Cyclization : Use POCl₃-mediated cyclization of hydrazide intermediates (e.g., substituted benzoyl hydrazides) at 120°C to form the pyrazole core .
- Acylation : Couple the pyrazole-4-amine intermediate with 5-bromo-2-chlorobenzoyl chloride in dry THF under N₂, using DMAP as a catalyst to enhance regioselectivity .
- Side Product Mitigation :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (SiO₂, gradient elution) to remove unreacted starting materials or over-acylated byproducts .
- Optimize stoichiometry: Maintain a 1:1 molar ratio of pyrazole amine to acyl chloride to avoid diacylation .
Q. How should researchers validate the structural identity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm the presence of the oxan-4-ylmethyl group (δ ~3.5–4.0 ppm for oxane protons, δ ~70–75 ppm for quaternary carbons) and the pyrazole NH (δ ~8.5 ppm) .
- HRMS : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₁₇H₁₈BrClN₃O₂: calc. 430.02) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .
Intermediate-Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values in enzyme inhibition assays)?
Methodological Answer:
- Assay Optimization :
- Data Analysis :
Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?
Methodological Answer:
- Crystallization : Use vapor diffusion with CH₃OH/CHCl₃ (1:1) at 4°C to grow single crystals .
- Refinement :
- Data Deposition : Submit to the Cambridge Structural Database (CSD) with deposition number for peer validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for bacterial targets (e.g., AcpS-PPTase)?
Methodological Answer:
- SAR Design :
- Testing Pipeline :
- In Vitro : Screen against AcpS-PPTase (fluorescence polarization assay) and human PPTases to quantify selectivity ratios .
- In Silico : Perform docking (AutoDock Vina) using PDB 3HO9 to identify key binding residues (e.g., Arg²⁰⁵ interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
